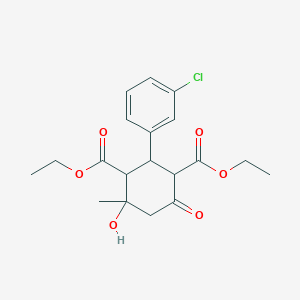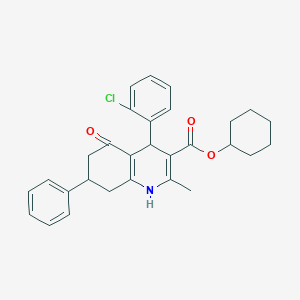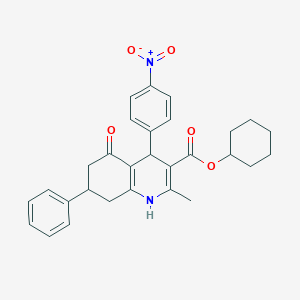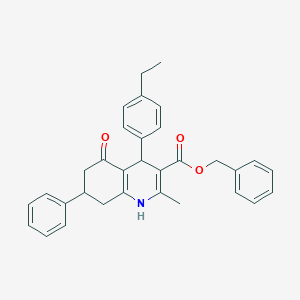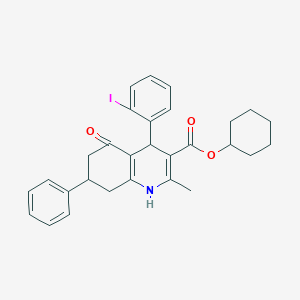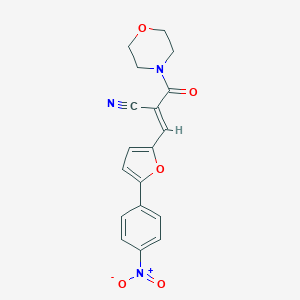
(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a complex organic compound characterized by its unique structural features This compound contains a morpholine ring, a nitrophenyl group, and a furan ring, all connected through an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is often introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction, where an aldehyde or ketone reacts with malononitrile in the presence of a base.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.
Substitution: The furan ring and the acrylonitrile moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine:
Drug Development: The compound’s structural features suggest potential as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Polymer Science: The compound can be used as a monomer or a comonomer in the synthesis of polymers with unique properties.
作用機序
The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the morpholine ring may enhance solubility and bioavailability.
類似化合物との比較
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile: Lacks the nitro group, which may affect its reactivity and applications.
(E)-2-(piperidine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile: Contains a piperidine ring instead of a morpholine ring, which may influence its chemical properties and biological activity.
Uniqueness: The presence of the nitrophenyl group in (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile distinguishes it from similar compounds, potentially enhancing its reactivity and expanding its range of applications. The morpholine ring also contributes to its unique solubility and bioavailability properties.
特性
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c19-12-14(18(22)20-7-9-25-10-8-20)11-16-5-6-17(26-16)13-1-3-15(4-2-13)21(23)24/h1-6,11H,7-10H2/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYVOCSXTIFWCU-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
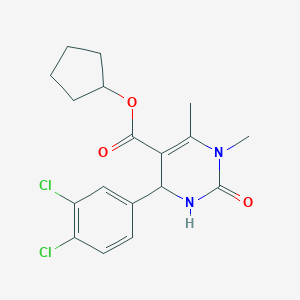
![8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404539.png)
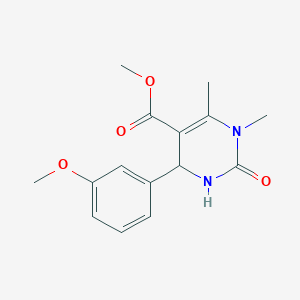
![4-(4-Iodophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404541.png)

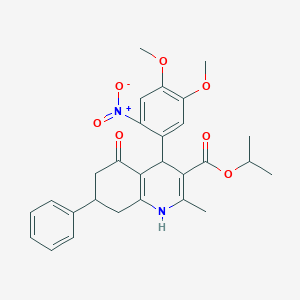
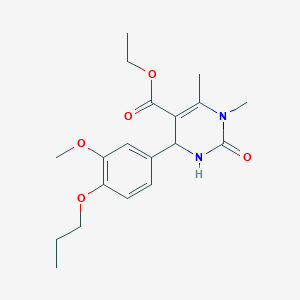
![ETHYL 4-[2-(BENZYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B404546.png)
